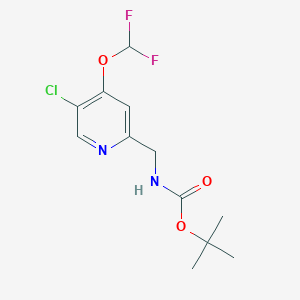
1-Bromo-3-etinil-2-metoxibenceno
Descripción general
Descripción
“1-Bromo-3-ethynyl-2-methoxybenzene” is a chemical compound with the molecular weight of 211.06 . It is also known by its IUPAC name, 1-bromo-3-ethynyl-2-methoxybenzene . It is in liquid form .
Synthesis Analysis
The synthesis of benzene derivatives like “1-Bromo-3-ethynyl-2-methoxybenzene” typically involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The InChI code for “1-Bromo-3-ethynyl-2-methoxybenzene” is 1S/C9H7BrO/c1-3-7-5-4-6-8 (10)9 (7)11-2/h1,4-6H,2H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“1-Bromo-3-ethynyl-2-methoxybenzene” is a liquid at room temperature . It has a molecular weight of 211.06 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Química Analítica
En química analítica, este compuesto se puede utilizar como un estándar o reactivo en varios métodos espectroscópicos y cromatográficos. Puede ayudar en el desarrollo de técnicas analíticas para la detección y cuantificación de compuestos orgánicos similares en mezclas complejas.
Cada uno de estos campos aprovecha la estructura química única del 1-Bromo-3-etinil-2-metoxibenceno para explorar y desarrollar nuevas aplicaciones que contribuyen al avance científico en múltiples disciplinas. La reactividad del compuesto y la presencia de grupos funcionales lo convierten en una entidad valiosa en la investigación y la industria .
Safety and Hazards
“1-Bromo-3-ethynyl-2-methoxybenzene” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
Mecanismo De Acción
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution , suggesting that the compound may interact with biological targets that have aromatic residues, such as certain proteins or enzymes.
Mode of Action
The mode of action of 1-Bromo-3-ethynyl-2-methoxybenzene likely involves electrophilic aromatic substitution . This is a two-step process:
- The electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to form covalent bonds with its targets, potentially altering their structure and function .
Pharmacokinetics
Its molecular weight (21106 g/mol ) suggests that it may be absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body.
Action Environment
The action, efficacy, and stability of 1-Bromo-3-ethynyl-2-methoxybenzene can be influenced by various environmental factors. For instance, its physical form is a liquid, and it has a storage temperature of 4°C . These characteristics suggest that it may be sensitive to temperature changes. Additionally, its safety information indicates that it may be hazardous if ingested or if it comes into contact with skin , suggesting that it should be handled with care to ensure safety and efficacy.
Análisis Bioquímico
Biochemical Properties
1-Bromo-3-ethynyl-2-methoxybenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The compound interacts with enzymes and proteins that facilitate these reactions, such as cytochrome P450 enzymes, which are known to catalyze the oxidation of organic substances . The nature of these interactions involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Cellular Effects
1-Bromo-3-ethynyl-2-methoxybenzene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and proliferation . Additionally, it may impact cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 1-Bromo-3-ethynyl-2-methoxybenzene involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolic pathways . These interactions can also lead to changes in gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-3-ethynyl-2-methoxybenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-Bromo-3-ethynyl-2-methoxybenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . High doses of the compound can result in toxicity, affecting vital organs and systems in animal models.
Metabolic Pathways
1-Bromo-3-ethynyl-2-methoxybenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of metabolites in cells and tissues.
Transport and Distribution
The transport and distribution of 1-Bromo-3-ethynyl-2-methoxybenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effects on cellular function.
Subcellular Localization
1-Bromo-3-ethynyl-2-methoxybenzene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
1-bromo-3-ethynyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRNPUXXZSSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


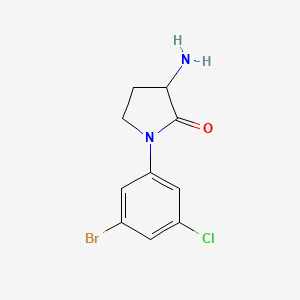
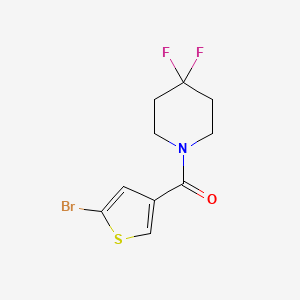
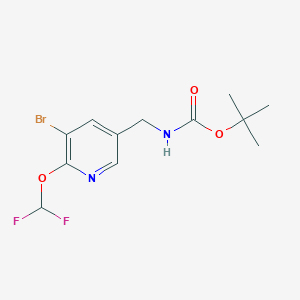
![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)

![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)

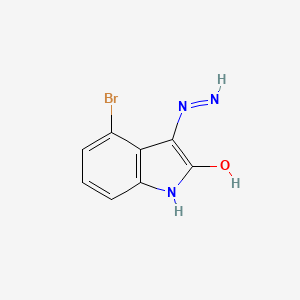
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)
![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)
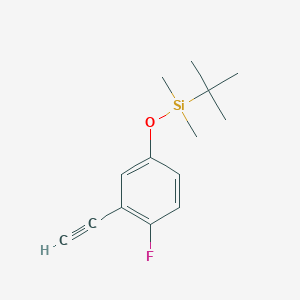
![2-[4-(Benzyloxy)phenoxy]ethanamine HCl](/img/structure/B1415810.png)
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)
